molecular formula C21H20N4O2S2 B2358185 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 688336-45-0

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2358185
CAS No.: 688336-45-0
M. Wt: 424.54
InChI Key: IZZYGJZELZXUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a derivative of benzothiazole . Benzothiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex. In N-(benzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds, as an acceptor to amide NH, and donors to carbonyl of amide and thiazole nitrogen assembles of three different N-(benzo[d]thiazol-2-yl)acetamide molecules . The specific molecular structure of “this compound” is not provided in the available resources.

Scientific Research Applications

Anticancer Properties

Several studies have focused on the synthesis of related compounds and evaluated their potential as anticancer agents. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure to the compound , were synthesized and studied for their anticancer activity, particularly against human lung adenocarcinoma cells and mouse embryoblast cell line, showing notable selectivity and apoptosis-inducing properties (Evren et al., 2019). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). These findings suggest potential applications in cancer research and treatment.

Antibacterial and Antimicrobial Activity

Research also indicates that derivatives of this compound class exhibit antibacterial and antimicrobial properties. A study on 2-(4-aminophenyl)benzimidazole-based pyramiding derivatives, which are structurally related, showed significant antibacterial activity (Gullapelli et al., 2014). Another work focusing on benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, including compounds structurally akin to the target molecule, found good antimicrobial activity and noteworthy antioxidant properties (Naraboli & Biradar, 2017).

Enzyme Inhibition for Therapeutic Applications

Additionally, certain derivatives have been explored for their potential as enzyme inhibitors. For instance, 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives have been developed as β-secretase (BACE-1) inhibitors, showing potential for therapeutic applications in conditions like Alzheimer's disease (Yan et al., 2017).

Potential in PET Imaging

Furthermore, there is research indicating the utility of structurally similar compounds in positron emission tomography (PET) imaging. Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized, potentially serving as tracers for imaging specific enzymes in clinical diagnostics (Gao et al., 2016).

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-3-27-16-7-5-15(6-8-16)25-11-10-22-21(25)28-13-19(26)24-20-23-17-9-4-14(2)12-18(17)29-20/h4-12H,3,13H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYGJZELZXUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.